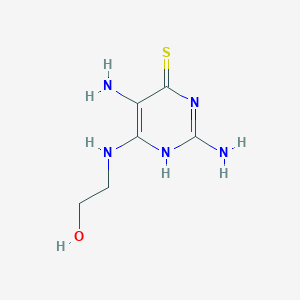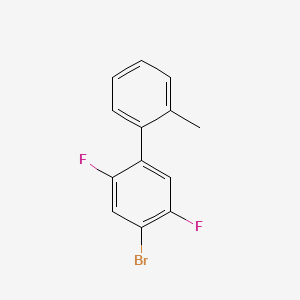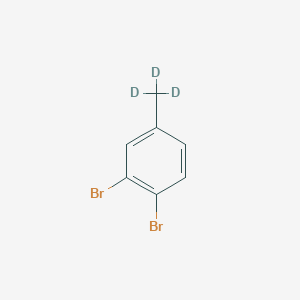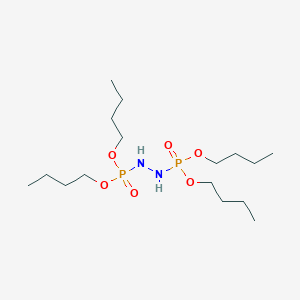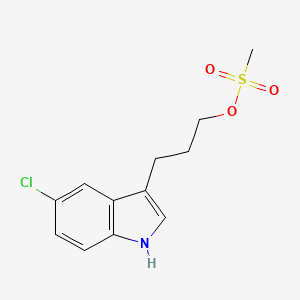
3-(5-chloro-1H-indol-3-yl)propyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Chloro-1H-indol-3-yl)propyl methanesulfonate is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a chloro-substituted indole ring attached to a propyl chain, which is further linked to a methanesulfonate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-1H-indol-3-yl)propyl methanesulfonate typically involves the following steps:
Starting Material: The synthesis begins with 5-chloroindole, which is commercially available or can be synthesized from indole through chlorination.
Propylation: The 5-chloroindole undergoes a propylation reaction to introduce the propyl chain. This can be achieved using propyl bromide in the presence of a base such as potassium carbonate.
Methanesulfonation: The final step involves the introduction of the methanesulfonate group. This is typically done by reacting the propylated indole with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
3-(5-Chloro-1H-indol-3-yl)propyl methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the indole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to different derivatives.
Hydrolysis: The methanesulfonate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted indole derivatives.
Oxidation: Oxidized indole products.
Reduction: Reduced indole derivatives.
Hydrolysis: Indole propanol and methanesulfonic acid.
科学的研究の応用
3-(5-Chloro-1H-indol-3-yl)propyl methanesulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(5-chloro-1H-indol-3-yl)propyl methanesulfonate involves its interaction with specific molecular targets. The chloro-substituted indole ring can bind to various receptors and enzymes, modulating their activity. The methanesulfonate group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
類似化合物との比較
Similar Compounds
5-Chloroindole: The parent compound without the propyl and methanesulfonate groups.
Indole-3-propionic acid: An indole derivative with a propionic acid group instead of methanesulfonate.
Indole-3-acetic acid: A naturally occurring indole derivative with an acetic acid group.
Uniqueness
3-(5-Chloro-1H-indol-3-yl)propyl methanesulfonate is unique due to the presence of both the chloro and methanesulfonate groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C12H14ClNO3S |
|---|---|
分子量 |
287.76 g/mol |
IUPAC名 |
3-(5-chloro-1H-indol-3-yl)propyl methanesulfonate |
InChI |
InChI=1S/C12H14ClNO3S/c1-18(15,16)17-6-2-3-9-8-14-12-5-4-10(13)7-11(9)12/h4-5,7-8,14H,2-3,6H2,1H3 |
InChIキー |
OSSQCJUVBKRXMA-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OCCCC1=CNC2=C1C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


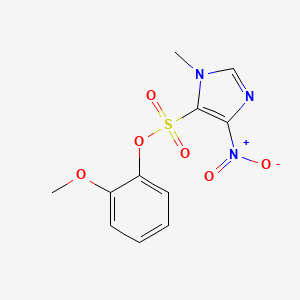
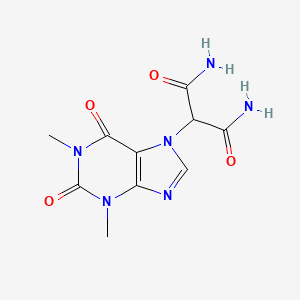


![2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate](/img/structure/B14013070.png)
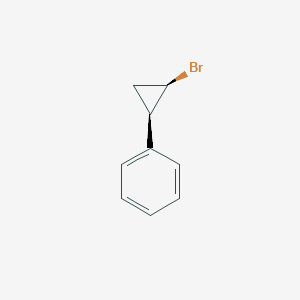

![5-[Bis(3,5-di-t-butyl-4-methoxyphenyl)phosphoroso]-2H-1,3-benZodioxole](/img/structure/B14013090.png)
